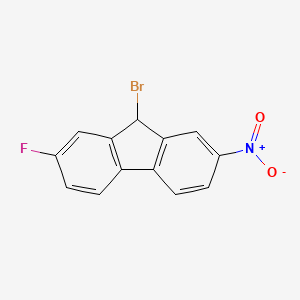![molecular formula C18H12O2S B14748468 Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone is a compound that features a thiophene ring, a phenyl group, and a carbonyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of thiophene derivatives, including Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various reaction conditions .
Chemical Reactions Analysis
Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone can undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and potassium t-butoxide for cyclization . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry, organic semiconductors in material science, and exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . They are also used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate biological activities by binding to specific receptors and enzymes, thereby influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique structural features of this compound, such as the presence of both phenyl and thiophene rings, contribute to its distinct properties and applications .
Properties
Molecular Formula |
C18H12O2S |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone |
InChI |
InChI=1S/C18H12O2S/c19-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)18(20)16-11-6-12-21-16/h1-12H |
InChI Key |
WASVTOWVKRIUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)




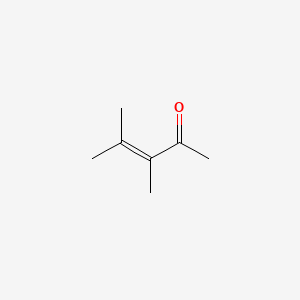
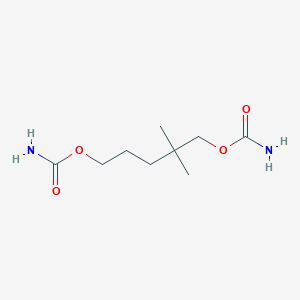
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
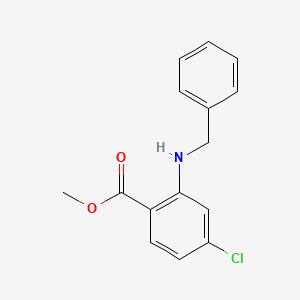
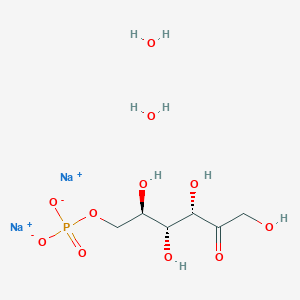
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
